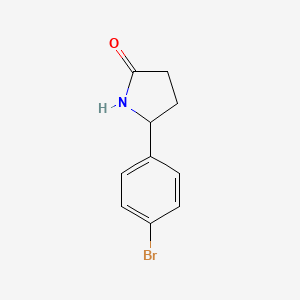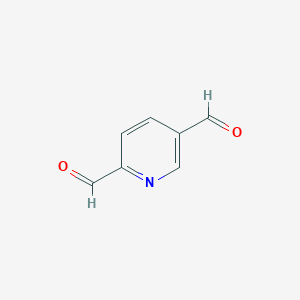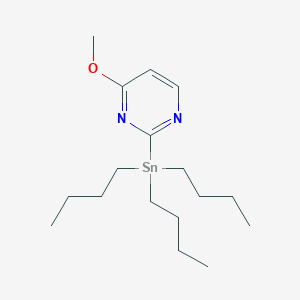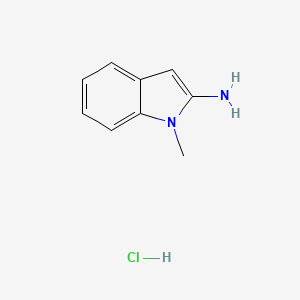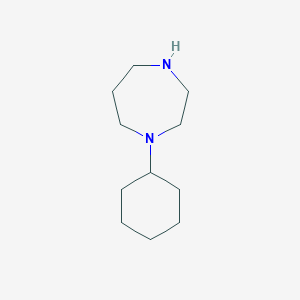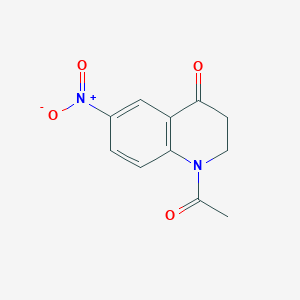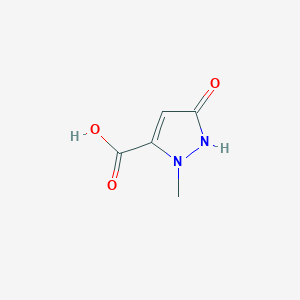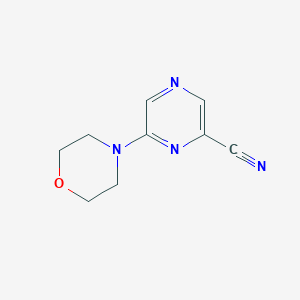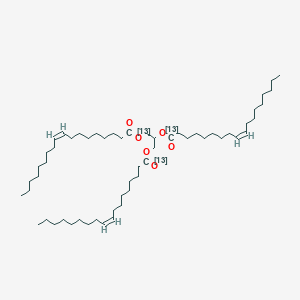
2-Acetyl-3-hydroxythiophene
Overview
Description
2-Acetyl-3-hydroxythiophene is an organosulfur compound . It is used for R&D purposes and not recommended for medicinal, household, or other uses .
Synthesis Analysis
2-Acyl-3-hydroxythiophenes have been synthesized by the reaction of the anion of a mercaptoketone with dimethyl acetylenedicarboxylate to give a hydroxythiophene ester, which is then hydrolyzed and decarboxylated .Molecular Structure Analysis
The molecular formula of 2-Acetyl-3-hydroxythiophene is C6H6O2S . The molecular weight is 142.18 g/mol .Chemical Reactions Analysis
The enolates derived from 3-hydroxythiophenes by treatment with base can be O-alkylated and O-acylated with high regioselectivity . 2,2-Disubstituted thiophen-3 (2 H)-ones undergo equilibrium conjugate addition with nucleophiles .Physical And Chemical Properties Analysis
2-Acetyl-3-hydroxythiophene has a melting point of 51.5-52.5℃ and a boiling point of 47-49℃ (0.2 Torr). Its density is 1.5000 and the refractive index is 1.5795 (589.3 nm 20℃). It is stored at 2-8°C .Scientific Research Applications
Antioxidant Activity
2-Acetyl-3-hydroxythiophene derivatives have been synthesized and evaluated for their antioxidant activities. These compounds exhibit potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
Anticancer Agents
Thiophene derivatives, including those with the 2-acetyl-3-hydroxy moiety, have shown promise as anticancer agents. They demonstrate cytostatic and anti-proliferative effects, making them candidates for anticancer drug development .
Antimicrobial Applications
The antimicrobial properties of thiophene compounds extend to 2-acetyl-3-hydroxythiophene derivatives. They have been found to be effective against a variety of microbial strains, offering a pathway for new antibiotic drugs .
Material Science
In the realm of material science, thiophene derivatives are utilized in the creation of semiconductors and conjugated polymers. Their stability and electronic properties make them suitable for applications in solar cells and as pigments for dyeing synthetic fibers .
Anti-inflammatory and Analgesic Effects
Thiophene derivatives have been reported to possess anti-inflammatory and analgesic properties. This makes 2-acetyl-3-hydroxythiophene a potential compound for the development of new anti-inflammatory drugs .
Antifungal and Antileishmanial Activities
These compounds have also been identified as potential antifungal agents, particularly against clinical isolates of Candida and Cryptococcus neoformans. Additionally, they have shown antileishmanial activities, which could lead to treatments for leishmaniasis .
Antithrombotic and Anticonvulsive Effects
Some thiophene derivatives are used in marketed drugs as antithrombotic agents. Moreover, certain derivatives have been found to exhibit potent anticonvulsive effects, which could be explored further for neurological applications .
Photodynamic Therapy
Thiophene derivatives have been utilized in photodynamic therapy for the treatment of early stages of leukemia. Their ability to generate reactive oxygen species upon light activation makes them suitable for this application .
Mechanism of Action
Target of Action
2-Acetyl-3-hydroxythiophene is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways. For instance, some thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Pharmacokinetics
The compound’s molecular weight is 14218 , which is within the range generally considered favorable for good bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It is known that the compound has a melting point of 515-525℃ and should be stored at 2-8°C .
properties
IUPAC Name |
1-(3-hydroxythiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMXOHXLLSSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537971 | |
| Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-hydroxythiophene | |
CAS RN |
5556-07-0 | |
| Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


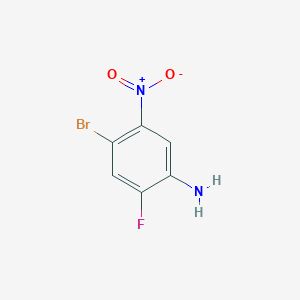
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)
